2-Amino-4,6-dimethoxypyrimidine-d6
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Overview
Description
2-Amino-4,6-dimethoxypyrimidine is identified as a degradation product of sulfosulphuron in agricultural soil by ESI LC-MS/MS analysis . It was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum by liquid chromatography-mass spectrometry .
Synthesis Analysis
A novel synthesis route of 2-Amino-4,6-dimethoxypyrimidine (ADM) was put forward using malononitrile as the raw material . The influence of reactant ratio, temperature, and time on product quality and yield was explored . Another method for preparing 2-Amino-4,6-dimethoxypyrimidine involves the reaction of malononitrile with methanol and hydrogen chloride .Molecular Structure Analysis
The molecular formula of 2-Amino-4,6-dimethoxypyrimidine is C6H9N3O2 . Its molecular weight is 155.1546 .Chemical Reactions Analysis
2-Amino-4,6-dimethoxypyrimidine has been used in the preparation of cocrystal 2-amino-4,6-dimethoxypyrimidine-anthranilic acid (1/1) . It has also been synthesized from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .Physical and Chemical Properties Analysis
The melting point of 2-Amino-4,6-dimethoxypyrimidine is 94-96 °C (lit.) . It has a molecular weight of 155.15 . The compound has been demonstrated to be suitable for use in optical device fabrication, with optical transparency of 55% in the entire visible region, a lower cut-off wavelength at 228 nm, and a bandgap at 5.2 eV .Scientific Research Applications
Hydrogen Bonding and Molecular Framework
- 2-Amino-4,6-dimethoxypyrimidine exhibits unique hydrogen bonding, forming chains of fused rings which contribute to a three-dimensional framework. This molecular arrangement, facilitated by N-H.N hydrogen bonds and aromatic pi-pi-stacking interactions, is significant in understanding molecular interactions and designing new materials (Low et al., 2002).
Crystallography and Molecular Structure
- A study redetermined the structure of 2-amino-4,6-dimethoxypyrimidine, enhancing the understanding of its molecular geometry and hydrogen bonding nature. Such structural insights are crucial in crystallography and materials science (Fábry, 2016).
Antimicrobial Activity
- Pyrimidine derivatives, including those synthesized from 2-amino-4,6-dimethoxypyrimidine, have been evaluated for antibacterial activities. Some of these derivatives exhibited significant antibacterial activity, highlighting their potential in developing new antibiotics (Dişli et al., 2013).
Green Chemistry Synthesis
- 2-Amino-4,6-dimethoxypyrimidine has been synthesized using more environmentally friendly methods, replacing conventional toxic reagents. Such advancements are important in green chemistry, aiming to reduce hazardous substance use (Xiong et al., 2014).
Solar Cell Applications
- Research on incorporating 2-amino-4,6-dimethoxypyrimidine in dye-sensitized solar cells (DSSC) has shown promising results in enhancing the power conversion efficiency. Such studies open new avenues in the field of renewable energy and solar cell technology (Sundaramoorthy et al., 2020).
Mechanism of Action
Target of Action
2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicides . It is also used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The primary targets of ADM are the enzymes and proteins involved in these biochemical pathways.
Mode of Action
As an intermediate of sulfonylurea herbicides, it likely interacts with its targets to inhibit their function, leading to the desired herbicidal, antimicrobial, and insecticidal effects .
Biochemical Pathways
ADM affects the biochemical pathways related to the function of sulfonylurea herbicides and thiourea compounds . The downstream effects of these pathways include high activity, broad spectrum, low dosage, low toxicity, and high selectivity .
Result of Action
The molecular and cellular effects of ADM’s action are primarily related to its role as an intermediate in the synthesis of sulfonylurea herbicides and thiourea compounds . These compounds have high activity, broad spectrum, low dosage, low toxicity, and high selectivity .
Action Environment
The action, efficacy, and stability of ADM can be influenced by various environmental factors. For instance, the synthesis process of ADM requires specific reactant ratios, temperatures, and times for optimal product quality and yield . Furthermore, certain safety risks and environmental concerns are associated with the synthesis process .
Safety and Hazards
2-Amino-4,6-dimethoxypyrimidine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept in a tightly closed container .
Future Directions
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Properties
IUPAC Name |
4,6-bis(trideuteriomethoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRCHIUUKWBLR-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)N)OC([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746992 |
Source
|
Record name | 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-92-5 |
Source
|
Record name | 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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